molecular formula C18H19N5O B14108090 N-benzyl-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide

N-benzyl-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14108090
M. Wt: 321.4 g/mol
InChI Key: XGXQHXZXWAZFOC-UHFFFAOYSA-N
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Description

N-benzyl-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide: is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring is often synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. In this case, the azide precursor can be prepared from benzylamine, while the alkyne can be derived from 4-ethylphenylacetylene.

    Amidation Reaction: The carboxylic acid group on the triazole ring is then converted to the carboxamide through an amidation reaction with benzylamine.

    Final Product Purification: The final compound is purified using techniques such as recrystallization or column chromatography to obtain a high-purity product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors for the stepwise synthesis, ensuring precise control over reaction conditions.

    Continuous Flow Reactors: Employing continuous flow reactors for more efficient and scalable production, reducing reaction times and improving yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially yielding amine derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Functionalized aromatic compounds with various substituents.

Scientific Research Applications

N-benzyl-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.

    Material Science: Explored for its potential in the development of novel materials with specific electronic or optical properties.

    Industrial Applications: Utilized in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves:

    Molecular Targets: The compound may target specific enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It can interfere with cellular signaling pathways, leading to altered cellular responses such as apoptosis, proliferation, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-5-((4-methylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide
  • N-benzyl-5-((4-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
  • N-benzyl-5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

N-benzyl-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its biological activity and chemical reactivity. This subtle structural difference can lead to variations in its interaction with molecular targets and its overall efficacy in various applications.

Properties

Molecular Formula

C18H19N5O

Molecular Weight

321.4 g/mol

IUPAC Name

N-benzyl-5-(4-ethylanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C18H19N5O/c1-2-13-8-10-15(11-9-13)20-17-16(21-23-22-17)18(24)19-12-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,19,24)(H2,20,21,22,23)

InChI Key

XGXQHXZXWAZFOC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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